molecular formula C17H24Cl2N4O3S B4391717 N-(2,5-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide

N-(2,5-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide

Cat. No. B4391717
M. Wt: 435.4 g/mol
InChI Key: XCXHDERXPUKGFK-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide is a compound of interest due to its potential biological activities. The synthesis and evaluation of similar compounds have demonstrated promising activity against various enzymes, which points towards the significance of researching compounds with this molecular framework (Khalid et al., 2014).

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of benzenesulfonyl chloride with aminopiperidine under controlled conditions to form a parent compound, which is then further modified through substitution reactions to yield various derivatives. These processes are crucial for the development of compounds with potential biological activities (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by detailed spectral data, including IR, EIMS, and 1H-NMR, which confirm the presence of the piperidine moiety and the specific substitutions that define each derivative's unique chemical identity (Khalid et al., 2014).

Chemical Reactions and Properties

These compounds are synthesized through reactions that involve dynamic pH control in aqueous media, demonstrating their reactivity and the complex chemical processes required to achieve the desired molecular structures. Their activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase suggests significant chemical reactivity and biological relevance (Khalid et al., 2014).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-piperidin-1-ylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N4O3S/c18-14-4-5-15(19)16(12-14)20-17(24)13-21-8-10-23(11-9-21)27(25,26)22-6-2-1-3-7-22/h4-5,12H,1-3,6-11,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXHDERXPUKGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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